molecular formula C27H25NO4 B15156799 Fmoc-beta-hoala(styryl)-oh

Fmoc-beta-hoala(styryl)-oh

Cat. No.: B15156799
M. Wt: 427.5 g/mol
InChI Key: MLWHGLZHUJARIA-UHFFFAOYSA-N
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Description

(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) group, which is commonly used in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases like potassium hydroxide (KOH) and solvents such as tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the compound with high purity. The reaction conditions are carefully controlled to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorenones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid exerts its effects involves its interaction with specific molecular targets. The FMOC group acts as a protecting group, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial in peptide synthesis, where the compound helps in the stepwise construction of peptide chains by protecting the amine groups from unwanted reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid apart is its specific combination of functional groups, which provides unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHGLZHUJARIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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